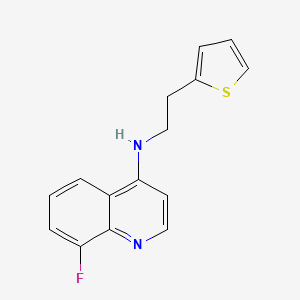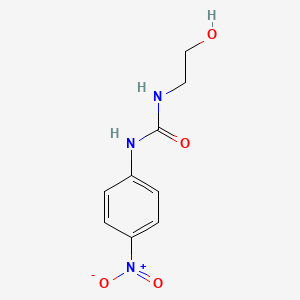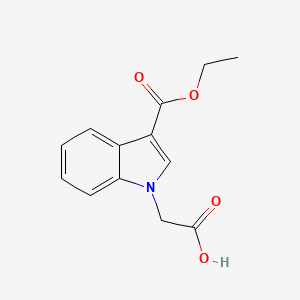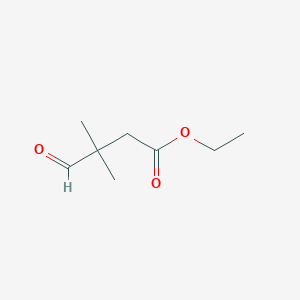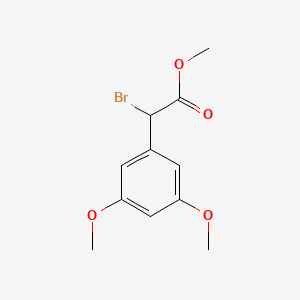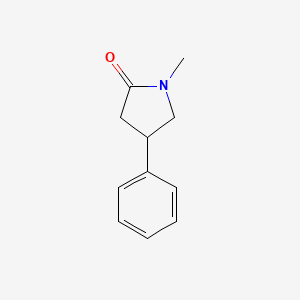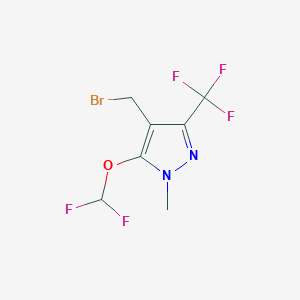
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Vue d'ensemble
Description
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole is a synthetic organic compound with the molecular formula C7H6BrF5N2O and a molecular weight of 309.03 g/mol . This compound is characterized by the presence of bromomethyl, difluoromethoxy, methyl, and trifluoromethyl groups attached to a pyrazole ring. It is used as an intermediate in the synthesis of various chemical products, including pesticides .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a suitable 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of Bromomethyl Group: The bromomethyl group can be introduced by bromination of a methyl group attached to the pyrazole ring using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator.
Introduction of Difluoromethoxy Group: The difluoromethoxy group can be introduced by reacting the pyrazole derivative with a difluoromethylating agent such as difluoromethyl ether.
Introduction of Trifluoromethyl Group: The trifluoromethyl group can be introduced by reacting the pyrazole derivative with a trifluoromethylating agent such as trifluoromethyl iodide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. These methods often use continuous flow reactors to improve reaction efficiency and yield .
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Oxidation Reactions: The methyl group can be oxidized to form a carboxylic acid or an aldehyde.
Reduction Reactions: The pyrazole ring can undergo reduction reactions to form dihydropyrazole derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Major Products Formed
Nucleophilic Substitution: Products include azides, thiocyanates, and ethers.
Oxidation: Products include carboxylic acids and aldehydes.
Reduction: Products include dihydropyrazole derivatives.
Applications De Recherche Scientifique
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole has various scientific research applications, including:
Mécanisme D'action
The mechanism of action of 4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites on biomolecules such as proteins and DNA . The difluoromethoxy and trifluoromethyl groups can enhance the compound’s lipophilicity and metabolic stability, improving its bioavailability and pharmacokinetic properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole
- 5-(Difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl methanesulfonic acid
- 1H-Pyrazole-4-methanesulfonic acid, 5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)
Uniqueness
4-Bromomethyl-5-difluoromethoxy-1-methyl-3-trifluoromethyl-1H-pyrazole is unique due to the presence of multiple fluorine atoms, which impart distinct physicochemical properties such as increased lipophilicity, metabolic stability, and resistance to biodegradation . These properties make it a valuable intermediate in the synthesis of various chemical products and a potential candidate for drug development .
Propriétés
Formule moléculaire |
C7H6BrF5N2O |
|---|---|
Poids moléculaire |
309.03 g/mol |
Nom IUPAC |
4-(bromomethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C7H6BrF5N2O/c1-15-5(16-6(9)10)3(2-8)4(14-15)7(11,12)13/h6H,2H2,1H3 |
Clé InChI |
CXLRTEKQMOULAX-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=C(C(=N1)C(F)(F)F)CBr)OC(F)F |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
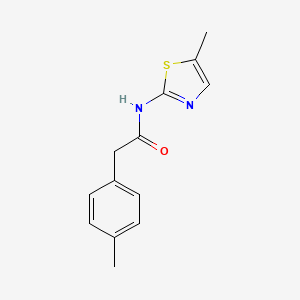
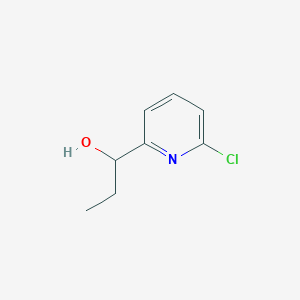
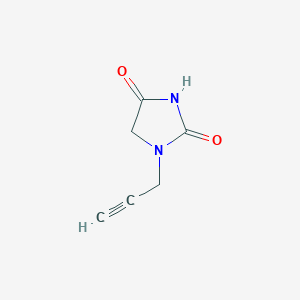
![1-[4-(Benzyloxy)phenyl]-2-chloroethan-1-one](/img/structure/B8724485.png)
![1'-(tert-Butoxycarbonyl)spiro[chroman-2,4'-piperidine]-6-carboxylic acid](/img/structure/B8724499.png)
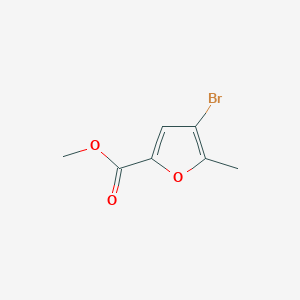

![4-(4-Methylpiperazin-1-yl)-2-[(tetrahydropyran-4-yl)(2,2,2-trifluoroacetyl)amino]benzoic acid tert-butyl ester](/img/structure/B8724525.png)
